2-(2-fluorophenoxy)-N-[(3-methylphenyl)methyl]acetamide
Overview
Description
2-(2-fluorophenoxy)-N-[(3-methylphenyl)methyl]acetamide is an organic compound that belongs to the class of acetamides It is characterized by the presence of a fluorophenoxy group and a methylphenylmethyl group attached to an acetamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-fluorophenoxy)-N-[(3-methylphenyl)methyl]acetamide typically involves the reaction of 2-fluorophenol with chloroacetyl chloride to form 2-(2-fluorophenoxy)acetyl chloride. This intermediate is then reacted with N-[(3-methylphenyl)methyl]amine under basic conditions to yield the desired acetamide. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, and the reaction temperature is maintained at room temperature to slightly elevated temperatures.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and improved yields. The use of automated systems also ensures consistent product quality and reduces the risk of contamination.
Chemical Reactions Analysis
Types of Reactions
2-(2-fluorophenoxy)-N-[(3-methylphenyl)methyl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield alcohols or amines.
Substitution: The fluorine atom in the phenoxy group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Substituted phenoxy derivatives.
Scientific Research Applications
2-(2-fluorophenoxy)-N-[(3-methylphenyl)methyl]acetamide has several applications in scientific research:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: The compound can be used in the development of novel materials with specific properties, such as improved thermal stability or enhanced mechanical strength.
Biological Studies: It is employed in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Mechanism of Action
The mechanism of action of 2-(2-fluorophenoxy)-N-[(3-methylphenyl)methyl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenoxy group can form hydrogen bonds or hydrophobic interactions with the active site of enzymes, leading to inhibition or modulation of their activity. The methylphenylmethyl group can enhance the binding affinity and selectivity of the compound towards its target.
Comparison with Similar Compounds
Similar Compounds
- 2-(2-chlorophenoxy)-N-[(3-methylphenyl)methyl]acetamide
- 2-(2-bromophenoxy)-N-[(3-methylphenyl)methyl]acetamide
- 2-(2-methylphenoxy)-N-[(3-methylphenyl)methyl]acetamide
Uniqueness
2-(2-fluorophenoxy)-N-[(3-methylphenyl)methyl]acetamide is unique due to the presence of the fluorine atom, which imparts distinct electronic and steric properties. This can result in enhanced biological activity, improved metabolic stability, and altered physicochemical properties compared to its analogs with different substituents.
Properties
IUPAC Name |
2-(2-fluorophenoxy)-N-[(3-methylphenyl)methyl]acetamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16FNO2/c1-12-5-4-6-13(9-12)10-18-16(19)11-20-15-8-3-2-7-14(15)17/h2-9H,10-11H2,1H3,(H,18,19) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KPBLPYRMXSODAV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CNC(=O)COC2=CC=CC=C2F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16FNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.30 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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